O,O-Dimethyl phosphoramidothioate

Vue d'ensemble

Description

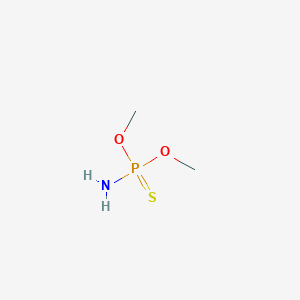

O,O-Dimethyl phosphoramidothioate: is an organophosphorus compound with the molecular formula C2H8NO2PS . It is primarily used as an intermediate in the synthesis of various pesticides, including methylphosphine and acephate . This compound is known for its role in agricultural chemistry, particularly in the production of insecticides .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

Reaction of Sulfur with Phosphorus Trichloride: Sulfur reacts with phosphorus trichloride to form phosphorus trichloride sulfide.

Formation of O-Methyl Phosphorodichloridothioate: The phosphorus trichloride sulfide is then reacted with methanol to produce O-methyl phosphorodichloridothioate.

Formation of O,O-Dimethyl Phosphorochloridothioate: The O-methyl phosphorodichloridothioate is further reacted with methyl lye to form O,O-dimethyl phosphorochloridothioate in a solution of dichloromethane.

Final Product Formation: The O,O-dimethyl phosphorochloridothioate is then reacted with sodium hydroxide and ammonium hydroxide to yield O,O-dimethyl phosphoramidothioate.

Industrial Production Methods: The industrial production of this compound involves the same synthetic routes but on a larger scale, ensuring the maintenance of reaction conditions and the purity of the final product .

Analyse Des Réactions Chimiques

Derivatization Reactions

DMPAT undergoes alkylation and acetylation to form advanced intermediates:

Conversion to Methamidophos

Reaction with catalytic dimethyl sulfate (DMS) in CH<sub>2</sub>Cl<sub>2</sub> produces methamidophos, a potent insecticide:

Acetylation to Acephate

Treatment with acetic anhydride acetylates methamidophos to yield acephate:

Nucleophilic Substitution Reactions

DMPAT reacts with amines and alcohols under varying conditions:

Rearrangement and Stability

DMPAT can undergo thermal or catalytic rearrangement to methamidophos. This reaction is favored in the presence of residual dimethyl sulfate or under prolonged storage in CH<sub>2</sub>Cl<sub>2</sub> .

Industrial Process Data

A continuous four-step synthesis from PCl<sub>3</sub> to acephate demonstrates scalability:

Analytical Characterization

Applications De Recherche Scientifique

Chemistry: O,O-Dimethyl phosphoramidothioate is used as an intermediate in the synthesis of organophosphorus pesticides. It is also employed in the study of reaction mechanisms involving phosphorus compounds .

Biology and Medicine: In biological research, this compound is used to study the effects of organophosphorus compounds on enzymatic activities and cellular processes. It is also investigated for its potential use in developing new pharmaceuticals .

Industry: Industrially, this compound is crucial in the production of insecticides and herbicides. It is also used in the synthesis of other organophosphorus compounds that have various applications in agriculture .

Mécanisme D'action

O,O-Dimethyl phosphoramidothioate exerts its effects by inhibiting acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. This inhibition leads to an accumulation of acetylcholine, resulting in continuous nerve signal transmission, which can cause paralysis and death in insects . The molecular targets include the active site of acetylcholinesterase, where the compound forms a covalent bond, preventing the enzyme from functioning properly .

Comparaison Avec Des Composés Similaires

- O,O-Diethyl phosphoramidothioate

- O,O-Dimethyl phosphorodithioate

- O,O-Diethyl phosphorodithioate

Comparison: O,O-Dimethyl phosphoramidothioate is unique due to its specific structure, which allows it to be an effective intermediate in the synthesis of certain pesticides. Compared to O,O-diethyl phosphoramidothioate, it has different reactivity and stability profiles, making it suitable for specific industrial applications .

Activité Biologique

O,O-Dimethyl phosphoramidothioate (DMPAT), with the chemical formula C₂H₈NO₂PS and CAS number 17321-47-0, is an organophosphorus compound primarily utilized as an intermediate in the synthesis of the insecticide acephate. Its biological activity is closely related to its mechanism of action as a potent inhibitor of acetylcholinesterase (AChE), an enzyme critical for neurotransmitter regulation in both humans and animals. This article examines the biological activity of DMPAT, focusing on its effects, mechanisms, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Weight | 141.13 g/mol |

| Density | 1.283 g/cm³ |

| Boiling Point | 162.2 °C |

| Solubility | Slightly soluble in methanol |

| Stability | Moisture sensitive |

DMPAT is characterized by its colorless to pale yellow appearance and is hygroscopic, requiring storage under inert atmospheric conditions to maintain stability .

DMPAT acts primarily by inhibiting AChE through phosphorylation of the serine residue at the enzyme's active site. This inhibition leads to an accumulation of acetylcholine (ACh) at synaptic clefts, resulting in prolonged stimulation of cholinergic receptors, which can cause neurotoxic effects. The biological activity of DMPAT is similar to that of other organophosphates, where AChE inhibition is a key endpoint for assessing toxicity.

Key Findings from Research Studies

- Neurotoxicity : Studies indicate that DMPAT and its metabolite methamidophos exhibit significant neurotoxic effects due to AChE inhibition. The risk assessment for these compounds emphasizes their potential for causing acute and chronic neurological damage across various species .

- Dose-Response Relationship : Research has established a dose-response relationship for AChE inhibition, demonstrating that even low doses can lead to significant biochemical changes and potential neurodevelopmental effects, particularly in vulnerable populations such as children .

- Steady-State Inhibition : A phenomenon known as steady-state AChE inhibition occurs after repeated dosing, where the degree of inhibition stabilizes due to the balance between inhibited and newly synthesized enzyme. This characteristic has implications for chronic exposure scenarios .

Case Study 1: Occupational Exposure

A review of occupational exposure data revealed instances of acute poisoning among agricultural workers applying acephate-based pesticides, highlighting the importance of protective measures during handling and application . Symptoms observed included headaches, dizziness, and gastrointestinal disturbances.

Case Study 2: Environmental Impact

Research conducted in Brazil assessed pesticide residues in food products, linking high levels of acephate and its metabolites to potential dietary risks. The study underscored the need for monitoring pesticide levels to mitigate health risks associated with chronic exposure through food consumption .

Biological Activity Prediction

Recent studies have utilized predictive models to assess the biological activity spectra of phosphoramidothioates, including DMPAT. These models suggest that DMPAT possesses significant biological activity due to its structural characteristics that facilitate AChE inhibition .

Summary of Biological Activity Predictions

| Compound | Predicted Activity Level |

|---|---|

| O,O-Dimethyl methylphosphoramidothioate | High |

| Methamidophos | Higher |

Propriétés

IUPAC Name |

[amino(methoxy)phosphinothioyl]oxymethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H8NO2PS/c1-4-6(3,7)5-2/h1-2H3,(H2,3,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKYPKIVMIGIWOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(=S)(N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H8NO2PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4027789 | |

| Record name | O,O-Dimethyl phosphoramidothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4027789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17321-47-0 | |

| Record name | Phosphoramidothioic acid, O,O-dimethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17321-47-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | O,O-Dimethyl phosphoramidothioate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017321470 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O,O-Dimethyl phosphoramidothioate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133028 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphoramidothioic acid, O,O-dimethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | O,O-Dimethyl phosphoramidothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4027789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O,O-dimethyl thiophosphoramidate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.568 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O,O-DIMETHYL PHOSPHORAMIDOTHIOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0G0F1572S2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the analytical methods commonly employed to characterize and quantify O,O-Dimethyl phosphoramidothioate?

A1: Gas chromatography (GC) has proven to be an effective method for analyzing this compound. A specific method utilizing Ethyl benzoate as an internal standard demonstrated high accuracy and reliability in determining the compound's concentration [].

Q2: What is known about the stability of this compound?

A2: this compound exhibits specific reactivity profiles. Research indicates it can undergo sulfur/oxygen exchange reactions with aldehydes like chloral, leading to the formation of corresponding oxo compounds and their chloral adducts []. Additionally, a study highlighted a case of a plant explosion in Taiwan attributed to the thermal decomposition of this compound, emphasizing the importance of understanding its thermal stability under various conditions [].

Q3: Has the thermal stability of this compound been studied in detail?

A3: Yes, research has focused on evaluating the thermal stability and potential runaway hazards of this compound using calorimetric techniques and by determining thermokinetic parameters []. This type of research is crucial for ensuring safe handling and processing of this compound.

Q4: Have any novel derivatives of this compound been synthesized and characterized?

A4: Yes, researchers have synthesized a series of trichloromethyl-containing this compound derivatives. These derivatives were produced by reacting this compound with chloral imines, which were generated from chloral and substituted anilines. The structures of these novel compounds have been elucidated using spectroscopic techniques such as IR, 1H NMR, 31P NMR, and FT-MS [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.